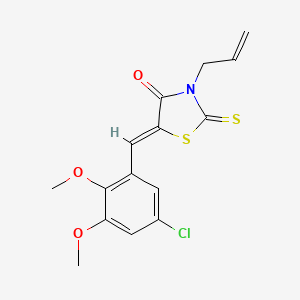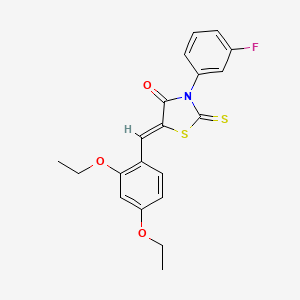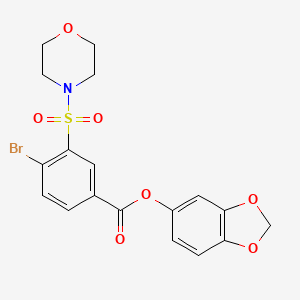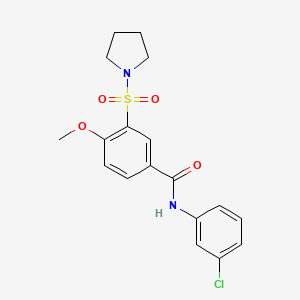
3-nitrobenzyl N-(phenylsulfonyl)glycinate
Overview
Description
3-nitrobenzyl N-(phenylsulfonyl)glycinate, also known as NB-PSG, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. NB-PSG is a photolabile protecting group that can be used to control the release of biologically active molecules in a precise and controlled manner.
Mechanism of Action
3-nitrobenzyl N-(phenylsulfonyl)glycinate works by releasing biologically active molecules in response to light. When this compound is exposed to light of a specific wavelength, it undergoes a photochemical reaction that results in the cleavage of the protecting group, releasing the biologically active molecule. The release of the molecule is highly specific and can be controlled by adjusting the wavelength of light used.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. In vitro studies have shown that this compound does not affect cell viability or proliferation. Additionally, in vivo studies have shown that this compound does not cause any significant toxicity or adverse effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-nitrobenzyl N-(phenylsulfonyl)glycinate is its ability to control the release of biologically active molecules in a precise and controlled manner. This allows for the targeted delivery of drugs and other molecules to specific cells or tissues. Additionally, this compound is relatively easy to synthesize and can be used in a variety of experimental settings.
However, there are also some limitations to the use of this compound in lab experiments. One limitation is the need for specialized equipment to deliver light of a specific wavelength. Additionally, the release of biologically active molecules may be affected by factors such as tissue penetration and diffusion, which can limit the effectiveness of this compound in certain experimental settings.
Future Directions
There are many potential future directions for the use of 3-nitrobenzyl N-(phenylsulfonyl)glycinate in scientific research. One area of interest is the development of new photolabile protecting groups that can be activated by different wavelengths of light. This would allow for the simultaneous release of multiple biologically active molecules in response to different wavelengths of light.
Another potential future direction is the use of this compound in the development of new therapies for diseases such as cancer. This compound could be used to deliver drugs directly to cancer cells, minimizing the side effects of traditional chemotherapy.
Conclusion:
In conclusion, this compound is a unique and versatile compound that has many potential applications in scientific research. Its ability to control the release of biologically active molecules in a precise and controlled manner makes it a valuable tool in drug delivery, protein engineering, and gene regulation. While there are some limitations to its use, the future directions for this compound research are promising and could lead to new breakthroughs in the treatment of diseases and the development of new therapies.
Scientific Research Applications
3-nitrobenzyl N-(phenylsulfonyl)glycinate has been used in a variety of scientific research applications, including drug delivery, protein engineering, and gene regulation. This compound can be used as a photolabile protecting group to control the release of biologically active molecules such as drugs, peptides, and proteins. This allows for the precise and controlled delivery of these molecules to specific cells or tissues. This compound can also be used to engineer proteins by introducing light-sensitive amino acids that can be activated by light. Additionally, this compound can be used to regulate gene expression by controlling the release of transcription factors.
properties
IUPAC Name |
(3-nitrophenyl)methyl 2-(benzenesulfonamido)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c18-15(10-16-24(21,22)14-7-2-1-3-8-14)23-11-12-5-4-6-13(9-12)17(19)20/h1-9,16H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFXJNZYJFDAKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-chloro-3-{2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B3542187.png)
![4-bromo-3-{[(4-ethoxyphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3542193.png)

![3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B3542200.png)

![2-chloro-N-(3-methylphenyl)-5-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3542203.png)

![4-nitrobenzyl 3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B3542224.png)
![2-chloro-5-[(dimethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide](/img/structure/B3542225.png)
![4-bromo-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B3542238.png)


![3,5-bis{[(2,5-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B3542256.png)